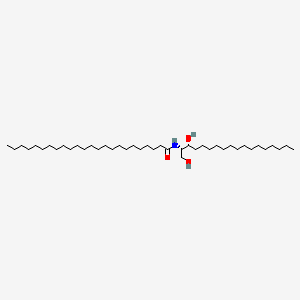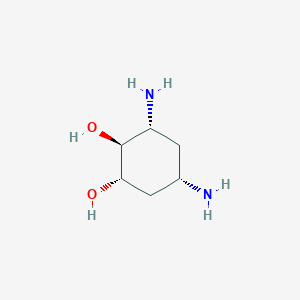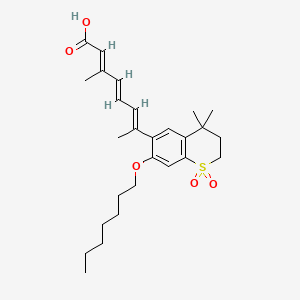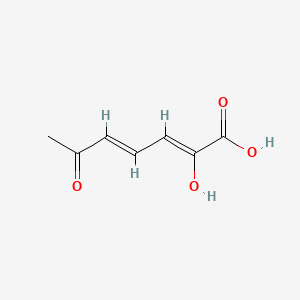
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
Descripción general
Descripción
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole, also known as Trp-P-2, is a heterocyclic aromatic amine that is formed during the cooking of protein-rich foods. It is a potent mutagen and carcinogen, and its presence in food has raised concerns about its potential health effects.
Aplicaciones Científicas De Investigación
DNA Interaction and Carcinogenesis
3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, a metabolite of Trp-P-2, demonstrates significant interaction with DNA, contributing to an understanding of the initial chemical events in carcinogenesis. Studies reveal that this compound covalently binds to nucleic acids, forming specific structures identified as 3-(C8-guanyl)amino-1-methyl-5H-pyrido[4,3-b]indole, which are pivotal in the study of mutagenic and carcinogenic processes (Hashimoto, Shudo, & Okamoto, 1984).
Mutagenicity and DNA Damage
Research shows that 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole is a direct-acting mutagen, causing DNA damage. It has been observed to inactivate transforming DNA and produce single-strand cuts under neutral conditions, providing insights into mutagenic mechanisms and DNA repair studies (Wakata et al., 1985).
Synthesis and Mutagenicity of Derivatives
The synthesis of hydroxyamino, nitroso, and nitro derivatives of this compound and their mutagenic activities have been explored. These synthesized compounds exhibit direct mutagenicity towards specific bacterial strains, contributing to the understanding of chemical mutagenesis (Saito, Yamazoe, Kamataki, & Kato, 1983).
Enzymatic Activation and Binding to DNA
Studies have focused on the enzymatic mechanisms that activate 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole for covalent binding to DNA. Such research is crucial for understanding the role of enzymes in mutagenic activation and the interaction of mutagens with genetic material (Yamazoe et al., 1985).
Metabolic Activation and DNA Modification
The metabolic activation of 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole and its reaction with DNA have been extensively studied. These insights are valuable in toxicology and pharmacology, especially in understanding how metabolic processes modify and activate potential carcinogens (Hashimoto, Shudo, & Okamoto, 1980).
Antitumor Properties
Investigations into derivatives of this compound have revealed potential antitumor activities. These studies contribute to the development of new antineoplastic agents and understanding the mechanisms of action of potential cancer therapies (Nguyen et al., 1990).
Mutagenic Metabolite Structural Elucidation
The structural elucidation of mutagenic metabolites of this compound has provided insights into the chemical nature of mutagenesis and carcinogenesis, which are fundamental in the development of new therapeutic strategies and understanding of cancer etiology (Yamazoe et al., 1981).
Propiedades
IUPAC Name |
N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMRYZUBOAGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225329 | |
| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
CAS RN |
74317-45-6 | |
| Record name | N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74317-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)





![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)
![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)



![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)

